Silica

Synthetic amorphous silica BET surface area DBP oil absorption

Formulators seeking maximum reinforcement in RTV silicones and high-temperature EPDM often face viscosity control failures with conventional silicas. Fumed silica (CAS 112945-52-5) resolves this with a non-porous, aggregated nanostructure (5-50 nm primary particles, 50-600 m²/g BET). - Achieves higher tensile strength and elongation at break vs. precipitated silica in silicone elastomers. - Provides thixotropic anti-sag and anti-settling in transparent coatings without sacrificing optical clarity (RI 1.46). - Delivers superior char integrity and lower back-face temperature (388°C after 800 s) vs. aerogel alternatives in flame-resistant EPDM composites.

Molecular Formula O2Si
SiO2
Molecular Weight 60.084 g/mol
CAS No. 112945-52-5
Cat. No. B128180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilica
CAS112945-52-5
Synonyms380, Aerosil
Aerosil
Aerosil 380
Cristobalite
Dioxide, Silicon
G32, Quso
Quso G 32
Quso G-32
Quso G32
Silica
Silicon Dioxide
Tridymite
Molecular FormulaO2Si
SiO2
Molecular Weight60.084 g/mol
Structural Identifiers
SMILESO=[Si]=O
InChIInChI=1S/O2Si/c1-3-2
InChIKeyVYPSYNLAJGMNEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 2 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NIOSH, 2024)
The solubility of the various phases of silicas is very complex and depends upon several factors. Solubility increases with temperature and pH and is affected by the presence of trace metals. Particle size influences the rate of solubility. /Silica/
Insoluble
Silica is rather poorly soluble in water although solubility is higher for the amorphous than for the crystalline morphologies. ... The external amorphous layer in quartz is more soluble than the crystalline underlying core.
AMORPHOUS IS SOL IN ALKALIES, ESP WHEN FINELY DIVIDED
Practically insoluble in water or acids. Dissolves readily in HF, forming silicon tetrafluoride.
Very slightly sol in alkali.
Soluble in hot potassium hydroxide and hot sodium hydroxide solutions. Insoluble in ethanol.
Silica is rather poorly soluble in water and solubility is lower for the crystalline than for the amorphous morphologies. ...Solubility increases with temperature and pH and is affected by the presence of trace metals. Particle size influences the rate of solubility.
The external amorphous layer in quartz (the Beilby layer) is more soluble than the crystalline underlying core.
Solubility in water: none

Structure & Identifiers


Interactive Chemical Structure Model





Fumed Silica: Industrial-Grade Pyrogenic Silica


Silica, fumed (CAS 112945-52-5), also known as pyrogenic silica, is a synthetic amorphous silicon dioxide produced via high-temperature flame hydrolysis of silicon tetrachloride in an oxygen-hydrogen flame [1]. This vapor-phase process yields an ultra-fine white powder composed of 96–99.8% SiO₂, characterized by a non-porous surface, nanoscale primary particle size (5–50 nm), and high specific surface area (typically 50–600 m²/g) [1][2]. Fumed silica exists as aggregates and agglomerates of fused primary particles, imparting unique rheological, reinforcing, and free-flow properties that distinguish it from precipitated silica, silica gel, and colloidal silica [3].

Non-porous pyrogenic silica for rheology and reinforcement
High external surface area supports thickening and free-flow control
Compatible with hydrophobic matrices due to lower silanol density

Fumed Silica: Why It Cannot Be Substituted


Fumed silica, precipitated silica, and silica gel are all amorphous synthetic silicas but differ fundamentally in porosity, particle morphology, and surface chemistry due to distinct manufacturing processes [1]. Fumed silica is non-porous with exclusively external surface area, enabling strong physical contact with organic matrices and efficient rheology modification [2]. In contrast, precipitated silica exhibits tunable porosity and broader pore distribution, while silica gel contains well-defined mesopores [1]. Fumed silica also possesses significantly fewer surface silanol groups (Si–OH) than precipitated or Stöber silicas due to high-temperature synthesis (>1500°C), affecting hydrophilicity, dispersion behavior, and compatibility with hydrophobic matrices [2][3]. Substitution without performance validation risks catastrophic formulation failure in viscosity control, reinforcement efficiency, and long-term stability.

Porosity Non-porous structure differs fundamentally from porous precipitated silica and silica gel, altering dispersion and reinforcement
Silanol Lower surface silanol density reduces hydrophilicity; direct substitution may compromise matrix compatibility and network formation
Aggregate Fused aggregate morphology provides unique thixotropy; alternative silicas may not replicate shear-thinning and recovery profile

Fumed Silica: Performance Comparison


BET Surface Area and DBP Absorption

Fumed silica exhibits a BET surface area range of 80–350 m²/g, which is lower than silica gel (200–1200 m²/g) and narrower than precipitated silica (50–750 m²/g). However, its DBP (dibutyl phthalate) absorption—a proxy for structure and thickening capacity—is 250–350 mL/100 g, exceeding that of precipitated silica (50–280 mL/100 g) and overlapping with the upper range of silica gel (75–350 mL/100 g) [1]. This combination of moderate surface area with high oil absorption reflects fumed silica's unique aggregate structure optimized for rheological performance without excessive viscosity build.

BET & DBP absorption
Head-to-head
BET 80–350 m²/g · DBP 250–350 mL/100 g
Precipitated silica: BET 50–750 m²/g, DBP 50–280 mL/100 g
Reported higher oil absorption supports thickening efficiency at moderate surface area
May allow reduced loading; verify in target formulation
Synthetic amorphous silica BET surface area DBP oil absorption Coatings formulation Rheology modifier

Silanol Group Density vs. Other Silicas

Fumed silica synthesized at high temperatures (>1500°C) possesses fewer silanol groups (Si–OH) on its surface compared to precipitated silica or Stöber silica prepared via sol-gel routes [1]. Quantitatively, the density of surface silanol groups on fumed silica ranges from 1.5–4.5 Si–OH/nm², whereas precipitated and Stöber silicas exhibit higher densities due to their lower-temperature, liquid-phase synthesis [2]. The ζ-potential of commercial fumed silica with 200 m²/g surface area was measured at −14.4 mV compared to −35.5 mV for Stöber silica, confirming reduced surface charge and lower –OH availability [1].

Silanol density
Cross-study
ζ-potential −14.4 mV (200 m²/g fumed) vs −35.5 mV (Stöber)
Lower surface charge and –OH availability enhance hydrophobic matrix compatibility
Class-level inference; specific grade may vary
Surface functionalization Silanol group density Hydrophobicity Nanocomposite compatibility

Tensile Strength and Elongation in Silicone Rubber

In a direct comparative study evaluating silica fillers in silicone rubber (SR) at equivalent loading levels, fumed silica-filled SR exhibited higher tan δ (damping factor), tensile strength, and elongation at break compared to two types of precipitated silicas [1]. This performance advantage is attributed to the non-porous, highly aggregated structure of fumed silica, which forms a robust filler network with superior bound rubber entanglement [1][2]. Although absolute tensile values depend on loading and surface area grade, the directional superiority of fumed silica over precipitated silica in silicone elastomer reinforcement is consistently demonstrated.

Silicone rubber reinforcement
Head-to-head
Higher tensile strength and elongation vs two precipitated silicas (trend consistent across loadings)
Reported superior bound rubber entanglement supports reinforcement efficiency
Absolute values depend on grade and loading; validate for specific formulation
Silicone elastomer reinforcement Tensile strength Elongation at break Filler-polymer interaction

Thixotropy and Transparency Comparison

Among synthetic silicas, fumed silica provides the highest transparency (refractive index 1.4600) compared to precipitated silica (lower transparency for matting applications) and silica gel (refractive index 1.4620) [1]. However, fumed silica requires high shear for proper dispersion due to its aggregated structure, whereas precipitated silica disperses more readily with less shear [1]. Fumed silica imparts pseudo-plastic rheological properties through reversible aggregate-agglomerate network disruption under shear, with rapid network reformation upon shear removal [2].

Transparency & thixotropy
Head-to-head
Refractive index 1.4600 (fumed) vs 1.4540 (precipitated); high-shear dispersion required
Reported higher transparency supports clarity in coatings and adhesives
Processing shear must be evaluated for complete dispersion
Rheology control Thixotropy Transparency Coatings additives

Thermal Protection vs. Silica Aerogel

In a comparative study of EPDM rubber composites exposed to 1000°C flame testing, fumed silica-filled composites demonstrated superior thermal protection compared to silica aerogel-filled composites. Specifically, fumed silica/EPDM composite achieved the lowest back-face temperature, recording 388°C after 800 seconds of exposure, whereas silica aerogel/EPDM composite exhibited inferior thermal protection under identical test conditions [1]. Fumed silica-filled EPDM could not be burned through at 1000°C, confirming its effectiveness as an ablative thermal barrier [1].

Thermal protection
Head-to-head
Back-face temperature 388°C after 800 s at 1000°C flame (EPDM, 30 wt% loading) — lowest among tested fillers
Reported lowest back-face temperature supports thermal barrier selection review
Ablative context; validate under specific thermal threat and matrix
Thermal insulation Ablative materials EPDM composites Flame resistance

Fumed Silica Application Scenarios


Silicone Sealant and RTV/LSR Reinforcement

Fumed silica is the reinforcing filler of choice for room-temperature vulcanizing (RTV) silicone sealants, liquid silicone rubber (LSR), and heat-cured silicone elastomers. Direct comparative data demonstrate that fumed silica-filled silicone rubber achieves higher tensile strength and elongation at break than precipitated silica alternatives [1]. The non-porous, aggregated nanostructure promotes strong filler-polymer interaction and bound rubber formation, essential for durable, high-performance sealants in construction, automotive, and electronics applications [1][2].

High-Clarity Coatings and Adhesives

In transparent coatings, UV-curable inks, and optical-grade adhesives, fumed silica provides thixotropic rheology modification without sacrificing optical clarity. With a refractive index of 1.4600, fumed silica maintains higher transparency than precipitated silica (1.4540) while enabling pseudo-plastic flow behavior ideal for anti-sag and anti-settling performance [3]. The shear-thinning and rapid network recovery characteristics make it indispensable for precision dispensing and spray applications.

Thermal Protection and Ablative Barrier Composites

Fumed silica-filled EPDM and other elastomeric composites serve as cost-effective thermal protection materials in applications requiring flame resistance and heat shielding. Under 1000°C flame exposure, fumed silica/EPDM composites achieve lower back-face temperatures (388°C after 800 s) than silica aerogel alternatives, while resisting burn-through entirely [4]. This performance profile supports selection for cable jacketing, battery pack insulation, and aerospace thermal barrier applications where ablative performance and material economy are both critical.

Free-Flow and Anti-Caking Agent for Powder Formulations

Fumed silica functions as a highly efficient free-flow additive and anti-caking agent in powdered pharmaceuticals, agrochemicals, food ingredients, and powder coatings. At addition levels as low as 1–3 wt%, fumed silica significantly enhances powder flowability and prevents caking during storage [5]. Its low bulk density (160–190 kg/m³) and high external surface area enable effective coverage of host particle surfaces, a property not achievable with precipitated silica or other mineral flow aids at comparable loading levels [2].

Application
Selection Property
Validation Focus
Silicone sealant & elastomer reinforcement
Tensile/elongation reinforcement profile
Mechanical integrity in silicone matrices
High-clarity coatings & adhesives
Refractive index and thixotropic behavior
Optical clarity and anti-sag performance
Thermal protection & ablative barriers
Flame exposure and back-face temperature control
Thermal barrier effectiveness review
Free-flow & anti-caking agent
Flowability and anti-caking efficiency
Powder handling and storage stability

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